2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyrazole and a benzimidazole moiety. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole may also interact with various biological targets.
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that this compound may also influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity may be adjusted to address potential issues with cytochrome p450 direct inhibition .
Result of Action
Related compounds have shown antiproliferative activities against human cancer cell lines , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the tautomeric and conformational preferences of the pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These activities suggest that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can undergo a variety of reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazoles can form both linear and cyclic oligomers in solution, depending on the type of solvent . This suggests that the effects of this compound could change over time depending on the conditions of the experiment .
Dosage Effects in Animal Models
Some pyrazole derivatives have been shown to be safe and well-tolerated by mice when treated with certain dosages .
Transport and Distribution
The lipophilicity of pyrazole derivatives can be modulated to resolve issues related to direct inhibition of cytochrome P450 enzymes .
Subcellular Localization
It is known that some pyrazole derivatives can add a myristoyl group to the N-terminal glycine residue of certain cellular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-3-amino-pyrazole with o-phenylenediamine under acidic conditions to form the desired compound. The reaction conditions often involve heating the mixture to promote cyclization and ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: A simpler structure with similar reactivity.
Benzimidazole: Shares the benzimidazole moiety but lacks the pyrazole ring.
2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazole: Similar but without the methyl group on the pyrazole ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both the pyrazole and benzimidazole rings, which confer distinct chemical properties and biological activities. The methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-6-10(14-15)11-12-8-4-2-3-5-9(8)13-11/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBJPSVLAKIEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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